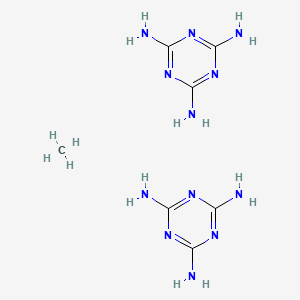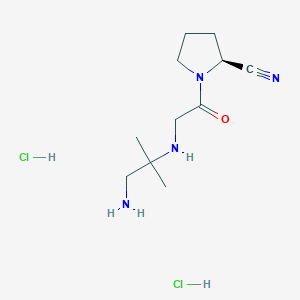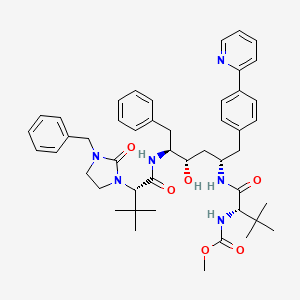
A 792611
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
A-792611 is a novel HIV protease inhibitor that has been under investigation for its potential therapeutic applications in treating HIV infections. This compound has shown unique properties as a functional inhibitor of the human pregnane X receptor (PXR), which differentiates it from other HIV protease inhibitors .
Vorbereitungsmethoden
The synthesis of A-792611 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and have been developed by pharmaceutical research teams . Industrial production methods for A-792611 are designed to ensure high yield and purity, adhering to stringent quality control standards .
Analyse Chemischer Reaktionen
A-792611 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation reactions may lead to the formation of hydroxylated derivatives, while reduction reactions can result in the formation of reduced analogs .
Wissenschaftliche Forschungsanwendungen
A-792611 has been extensively studied for its scientific research applications in various fields:
Wirkmechanismus
A-792611 exerts its effects by inhibiting HIV protease, an enzyme crucial for the maturation of HIV particles. By binding to the active site of the enzyme, A-792611 prevents the cleavage of viral polyproteins, thereby inhibiting the formation of mature infectious viral particles . Additionally, A-792611 acts as a functional inhibitor of the human pregnane X receptor, downregulating the expression of cytochrome P450 enzymes and other drug-metabolizing enzymes .
Vergleich Mit ähnlichen Verbindungen
A-792611 is compared with other HIV protease inhibitors such as A-790742. Both compounds exhibit low nanomolar potency against wild-type HIV and have shown high oral bioavailability in animal models . A-792611 has a unique property of antagonizing the pregnane X receptor, which is not observed in other HIV protease inhibitors . This makes A-792611 a valuable compound for studying drug interactions and the regulation of drug-metabolizing enzymes.
Similar Compounds
- A-790742
- Ritonavir
- Saquinavir
- Indinavir
These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and specific molecular targets .
Eigenschaften
Molekularformel |
C47H60N6O6 |
|---|---|
Molekulargewicht |
805.0 g/mol |
IUPAC-Name |
methyl N-[(2S)-1-[[(2S,4S,5S)-5-[[(2S)-2-(3-benzyl-2-oxoimidazolidin-1-yl)-3,3-dimethylbutanoyl]amino]-4-hydroxy-6-phenyl-1-(4-pyridin-2-ylphenyl)hexan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C47H60N6O6/c1-46(2,3)40(51-44(57)59-7)42(55)49-36(28-33-21-23-35(24-22-33)37-20-14-15-25-48-37)30-39(54)38(29-32-16-10-8-11-17-32)50-43(56)41(47(4,5)6)53-27-26-52(45(53)58)31-34-18-12-9-13-19-34/h8-25,36,38-41,54H,26-31H2,1-7H3,(H,49,55)(H,50,56)(H,51,57)/t36-,38-,39-,40+,41+/m0/s1 |
InChI-Schlüssel |
KMAMPFGXPHTYPQ-KMHPXQNHSA-N |
Isomerische SMILES |
CC(C)(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)C2=CC=CC=N2)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)(C)C)N4CCN(C4=O)CC5=CC=CC=C5)O)NC(=O)OC |
Kanonische SMILES |
CC(C)(C)C(C(=O)NC(CC1=CC=C(C=C1)C2=CC=CC=N2)CC(C(CC3=CC=CC=C3)NC(=O)C(C(C)(C)C)N4CCN(C4=O)CC5=CC=CC=C5)O)NC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


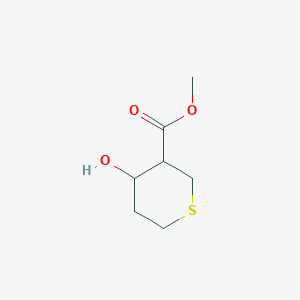
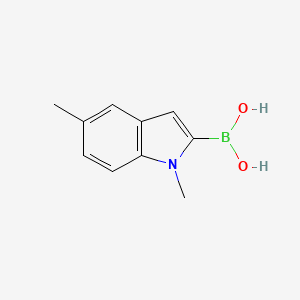
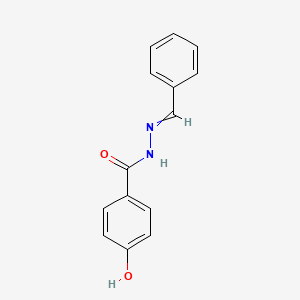
![3-bromo-5-[(1H-1,2,4-triazol-1-yl)methyl]pyridine](/img/structure/B8451725.png)
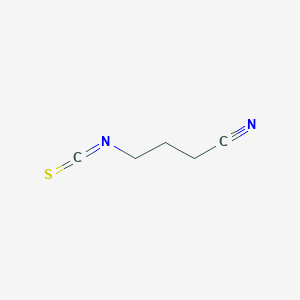
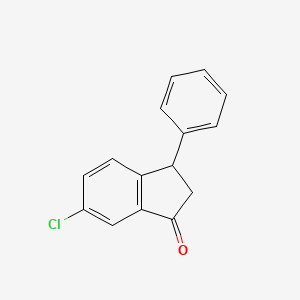
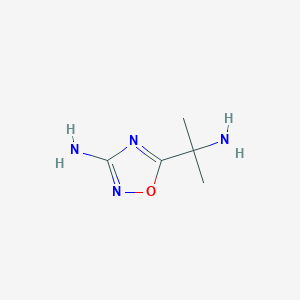
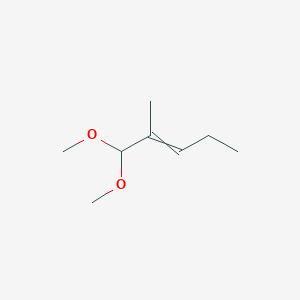
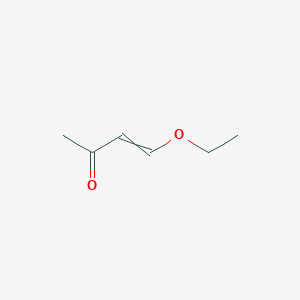
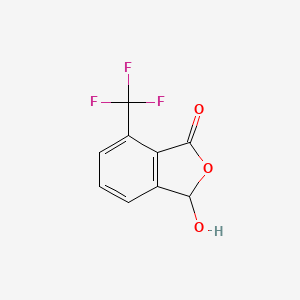
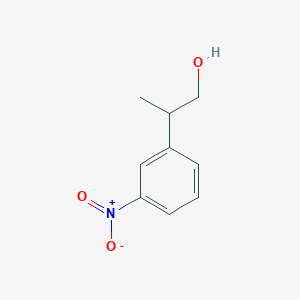
![9H-Carbazole, 9-[4-(trifluoromethyl)phenyl]-](/img/structure/B8451814.png)
